molecular formula C9H6BrNO2S B4903558 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione CAS No. 26959-54-6

5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4903558
CAS No.: 26959-54-6
M. Wt: 272.12 g/mol
InChI Key: UIHNEVQRIPDFOQ-UHFFFAOYSA-N
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Description

5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione is a heterocyclic compound with the molecular formula C9H6BrNO2S It is a derivative of thiazolidine-2,4-dione, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-phenyl-1,3-thiazolidine-2,4-dione with bromine. The reaction is carried out in an appropriate solvent, such as acetic acid, under controlled temperature conditions to ensure the selective bromination at the 5-position of the thiazolidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the thiazolidine ring.

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiazolidine-2,4-dione derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiazolidine derivatives with altered sulfur oxidation states.

Scientific Research Applications

5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-1,3-thiazolidine-2,4-dione: The parent compound without the bromine substitution.

    5-(4-bromo-phenylamino)-3-phenyl-1,3-thiazolidine-2,4-dione: A similar compound with an additional phenylamino group.

    5-(3-nitro-benzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione: A derivative with a nitrobenzylidene group.

Uniqueness

The presence of the bromine atom at the 5-position in 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione imparts unique chemical reactivity and biological activity compared to its analogs. This substitution can enhance its antimicrobial and anticancer properties, making it a valuable compound for further research .

Properties

IUPAC Name

5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c10-7-8(12)11(9(13)14-7)6-4-2-1-3-5-6/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHNEVQRIPDFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385928
Record name 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26959-54-6
Record name 5-bromo-3-phenyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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